

Technical Guide: NMR Characterization of (S)-1-(ethylamino)propan-2-ol

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Compound of Interest

Compound Name:	(S)-1-(ethylamino)propan-2-ol
CAS No.:	720662-57-7
Cat. No.:	B3280671

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Executive Summary

(S)-1-(ethylamino)propan-2-ol (CAS: 36656-66-9 for S-isomer; 40171-86-6 for racemate) is a critical chiral amino alcohol synthon, widely utilized in the synthesis of

-adrenergic blocking agents (e.g., stereoselective synthesis of metoprolol analogs).

Accurate characterization of this molecule presents specific challenges:

- **Diastereotopicity:** The presence of the chiral center at C2 renders the adjacent C1 methylene protons magnetically non-equivalent (ABX spin system).
- **Exchangeable Protons:** The amine and hydroxyl protons complicate integration and coupling analysis depending on solvent choice.
- **Enantiomeric Purity:** Standard NMR cannot distinguish the (S)-enantiomer from the racemate without chiral derivatization.

This guide compares Standard Structural Validation (1D NMR in CDCl

) against Chiral Purity Assessment (Mosher's Method), providing protocols and spectral data for both.

Part 1: Structural Analysis & Assignment Logic

The Molecule

Structure:

[1][2]

The (S)-configuration at the C2 position (D) induces a chiral environment. Consequently, the protons on carbon C (adjacent to the amine) are diastereotopic. They will not appear as a simple doublet; instead, they form the AB part of an ABX system (coupled to each other and to the methine proton D).

Comparative Method 1: Routine Characterization (CDCl)

Best for: Confirming chemical structure, connectivity, and solvent purity.

Experimental Protocol:

- Dissolve 10-15 mg of sample in 0.6 mL CDCl

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- Add TMS (0.05%) as internal reference.
- Acquire

H (16 scans) and

C (512 scans) at 298 K.

Predicted Spectral Data Table (

H NMR, 400 MHz)

Position	Type	(ppm)	Multiplicity	Integral	(Hz)	Assignment Logic
1	CH (Ethyl)	1.12	Triplet (t)	3H	7.1	Terminal methyl, coupled to methylene.
2	CH (Propyl)	1.18	Doublet (d)	3H	6.2	Methyl adjacent to chiral center.
3	CH (Ethyl)	2.68	Quartet (q)	2H	7.1	Methylene adjacent to N.
4a	CH (C1-H)	2.52	dd	1H	12.0, 8.5	Diastereotopic. Geminal coupling (12Hz) + Vicinal to CH.
4b	CH (C1-H)	2.78	dd	1H	12.0, 3.5	Diastereotopic. Distinct shift from H due to chiral center.
5	CH (C2)	3.75	Multiplet (m)	1H	-	Deshielded by Oxygen. Chiral center.
6	NH / OH	2.5-3.0	Broad	2H	-	Exchangeable. Shift varies with

concentrati
on/temp.

C NMR Data (100 MHz, CDCl₃)

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- 15.2 ppm: CH

(Ethyl)

- 20.5 ppm: CH

(Propyl)

- 44.1 ppm: CH

(Ethyl)

- 57.3 ppm: CH

(C1, adjacent to N)

- 66.2 ppm: CH (C2, adjacent to O)

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Critical Insight: In CDCl₃

, the NH and OH protons often broaden or merge. If "clean" coupling is required (e.g., to see the CH-OH coupling), use DMSO-d₆

. In DMSO, the OH will appear as a doublet around 4.5 ppm, and the NH as a broad singlet.

Part 2: Chiral Purity Assessment (The Alternative)

Standard NMR is blind to chirality. To verify you have the (S)-enantiomer and not the racemate, you must use a Chiral Solvating Agent (CSA) or a Chiral Derivatizing Agent (CDA).

Comparative Method 2: Mosher's Ester Analysis

Best for: Determining Enantiomeric Excess (ee%) and Absolute Configuration.

This method involves reacting the amino alcohol with (R)- and (S)-

-methoxy-

-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl). The resulting diastereomers have distinct NMR shifts.

Protocol: Microscale Derivatization

- Reaction A: Mix 5 mg (S)-analyte + 10 mg (R)-MTPA-Cl + 20

L Pyridine-d

in an NMR tube.

- Reaction B: Mix 5 mg (S)-analyte + 10 mg (S)-MTPA-Cl + 20

L Pyridine-d

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- Analysis: Acquire

¹H NMR. Focus on the methyl doublets and the methine multiplet.

Analysis Logic (

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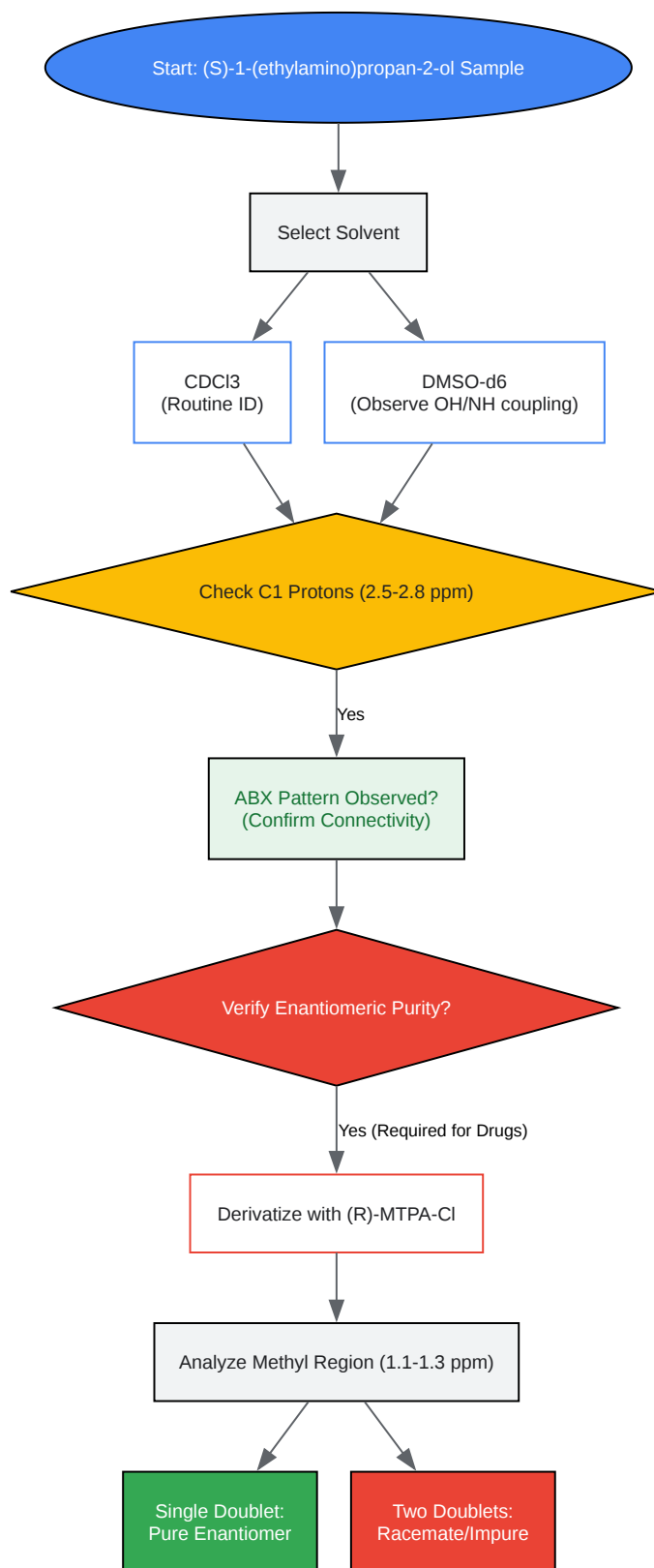
The Mosher model predicts that the phenyl group of the MTPA auxiliary will shield protons on one side of the molecule depending on the configuration.

- If Pure (S): You will see a single set of signals for the MTPA derivative.

- If Racemic: You will see two sets of signals (diastereomers) for the methyl groups, often separated by 0.05 - 0.1 ppm.

Workflow Visualization

The following diagram illustrates the decision process for characterizing this chiral amine.



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Caption: Logical workflow for structural and stereochemical verification of **(S)-1-(ethylamino)propan-2-ol**.

Part 3: Detailed Experimental Considerations

The "ABX" System Explained

In the (S)-enantiomer, the two protons on C1 are not equivalent because the molecule lacks a plane of symmetry.

- (Pro-R): Sees a different average electronic environment than (Pro-S).
- Coupling:
 - (H_A-H_B): Typically ~12 Hz (Large).
 - (H_A-H_X): Typically ~4-8 Hz.
 - (H_B-H_X): Typically ~3-6 Hz.
- Result: You will not see a nice triplet or doublet. You will see two distinct "doublet of doublets" (dd) signals. Failure to resolve these (e.g., using low-field NMR) can lead to misinterpretation of the integration.

Concentration Effects

Amino alcohols can aggregate via hydrogen bonding.

- High Concentration (>50 mg/mL): OH and NH peaks shift downfield (higher ppm) and broaden.
- Low Concentration (<5 mg/mL): Sharp signals, OH/NH shift upfield.
- Recommendation: For publication-quality spectra, use 10 mg/mL to minimize aggregation broadening while maintaining signal-to-noise ratio.

Comparison of Alternatives

Feature	Standard 1H NMR (CDCl ₃)	Mosher Analysis (Derivatization)	Chiral HPLC (Alternative)
Prep Time	5 mins	1-2 hours	30 mins (method dev: days)
Cost	Low	Medium (Reagents)	High (Columns/Solvents)
Chiral Info	None	Absolute Config + ee%	ee% only (usually)
Resolution	High for backbone	High for Me-groups	Separation of peaks
Sample Recovery	Yes	No (Destructive)	Yes

References

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Sources

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